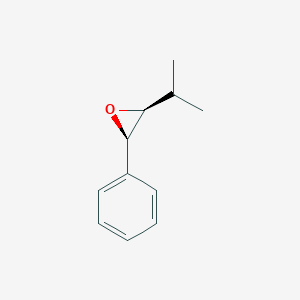
(2S,3S)-2-phenyl-3-propan-2-yloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-phenyl-3-propan-2-yloxirane is a chiral epoxide compound with significant importance in organic chemistry. This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its phenyl and propan-2-yl substituents. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-phenyl-3-propan-2-yloxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic methods utilizing epoxide hydrolases or monooxygenases can provide an efficient and environmentally friendly route to produce this compound with high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-phenyl-3-propan-2-yloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
(2S,3S)-2-phenyl-3-propan-2-yloxirane has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific chiral centers.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-phenyl-3-propan-2-yloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in enzyme-catalyzed processes, where the compound acts as a substrate for epoxide hydrolases, leading to the formation of diols. The stereochemistry of the compound plays a crucial role in determining the specificity and efficiency of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-phenyl-3-propan-2-yloxirane: The enantiomer of the compound with opposite stereochemistry.
(2S,3S)-2-phenyl-3-butan-2-yloxirane: A similar compound with a butyl group instead of a propyl group.
(2S,3S)-2-phenyl-3-methyl-oxirane: A compound with a methyl group instead of a propyl group.
Uniqueness
The uniqueness of (2S,3S)-2-phenyl-3-propan-2-yloxirane lies in its specific stereochemistry and the presence of both phenyl and propan-2-yl substituents. This combination of features makes it a valuable chiral building block in organic synthesis and a useful substrate for studying stereoselective reactions.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(2S,3S)-2-phenyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C11H14O/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11-/m0/s1 |
Clave InChI |
INKUFZPYBDZMOL-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C1C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


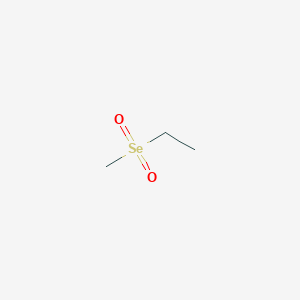

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
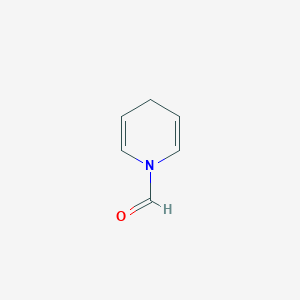
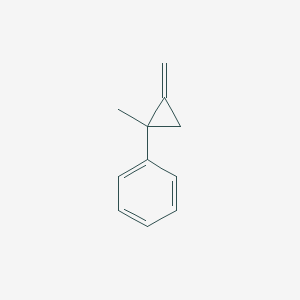

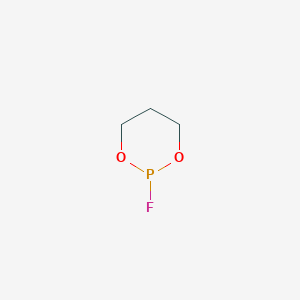
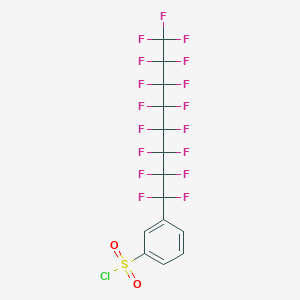
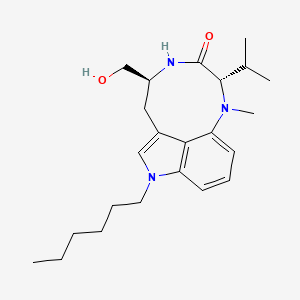
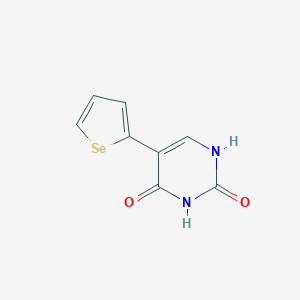
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
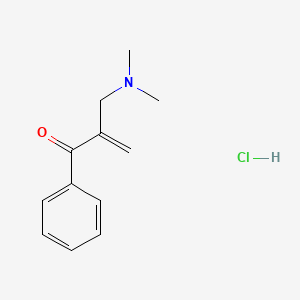
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
